molecular formula C20H21N5O2 B5540123 N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide

N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No. B5540123
M. Wt: 363.4 g/mol
InChI Key: BBLUYUGEUWFFMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the interaction of specific substrates under controlled conditions to yield targeted structures. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives has been achieved through reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/TEA solution at room temperature, demonstrating a convenient method for constructing complex molecules with potential relevance to the synthesis of N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide (Mohamed, 2021).

Molecular Structure Analysis

The crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives reveal insights into the molecular structure of compounds closely related to the subject compound. These analyses provide information on the orientation of substituent groups and the overall three-dimensional arrangement, which are crucial for understanding the compound's chemical behavior and reactivity (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving imidazo[1,2-a]pyridine derivatives often result in the formation of complex structures with unique properties. The reactivity of these compounds can be manipulated by substituting different groups, leading to a variety of chemical behaviors. For example, the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido-[2′,1′:4,5][1,3,5]triazino[1,2-a]benzimidazole-3-carboxylates through pyrimidine ring annulation demonstrates the versatility of these compounds in chemical synthesis (Dolzhenko et al., 2006).

Scientific Research Applications

Synthesis and Chemical Properties

A simple and high-yield synthesis method has been developed for related benzimidazole derivatives, demonstrating the compound's utility in the preparation of radiopharmaceuticals for medical imaging. The research focused on the synthesis of precursors for (S)-123I-IBZM, a radiotracer used in imaging studies, highlighting the compound's role in facilitating diagnostic procedures in healthcare (Bobeldijk et al., 1990).

Another study explored the synthesis of novel benzodifuranyl derivatives, including imidazo[1,2-a]pyridine-2-carboxamide analogs, as anti-inflammatory and analgesic agents. This research indicates the potential therapeutic applications of these compounds in managing pain and inflammation, highlighting the versatility of the chemical structure in drug development (Abu‐Hashem et al., 2020).

Biological Activity

Research into imidazo[1,2-a]pyridines substituted at the 3-position synthesized potential antisecretory and cytoprotective antiulcer agents. While not directly related to the exact compound , it showcases the structural family's relevance in developing treatments for gastrointestinal disorders (Starrett et al., 1989).

A study on 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, a closely related class, demonstrated potent activity against tuberculosis strains, including multi- and extensive drug-resistant variants. This underlines the compound's potential in addressing global health challenges posed by tuberculosis (Moraski et al., 2011).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by benzimidazole derivatives, this compound could have potential applications in various areas of medicinal chemistry .

properties

IUPAC Name

N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-13-4-7-19-23-17(12-25(19)11-13)20(26)24(2)9-8-18-21-15-6-5-14(27-3)10-16(15)22-18/h4-7,10-12H,8-9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLUYUGEUWFFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C(=O)N(C)CCC3=NC4=C(N3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide

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